(4-formylnaphthalen-1-yl)boronic Acid
CAS No.: 332398-52-4
Cat. No.: VC21070622
Molecular Formula: C11H9BO3
Molecular Weight: 200 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 332398-52-4 |
---|---|
Molecular Formula | C11H9BO3 |
Molecular Weight | 200 g/mol |
IUPAC Name | (4-formylnaphthalen-1-yl)boronic acid |
Standard InChI | InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H |
Standard InChI Key | KBHGTTWVFRLPRO-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O |
Canonical SMILES | B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O |
Introduction
Chemical Identity and Structural Properties
(4-Formylnaphthalen-1-yl)boronic acid belongs to the class of arylboronic acids with an additional aldehyde functionality. Its unique structure consists of a naphthalene ring system bearing a boronic acid group at the 1-position and a formyl (aldehyde) group at the 4-position. This arrangement creates a molecule with both nucleophilic (boronic acid) and electrophilic (aldehyde) reaction centers, contributing to its versatility in synthetic applications.
Table 1: Chemical Identification Data
Parameter | Information |
---|---|
CAS Registry Number | 332398-52-4 |
Molecular Formula | C₁₁H₉BO₃ |
Molecular Weight | 200.00 g/mol |
IUPAC Name | (4-formylnaphthalen-1-yl)boronic acid |
Common Synonyms | 4-Formylnaphthalene-1-boronic acid, (4-formyl-1-naphthalenyl)boronic acid, Boronic acid, (4-formyl-1-naphthalenyl)- |
InChI | InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H |
SMILES | B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O |
The compound features a planar aromatic system with two distinctly different functional groups that can participate in various chemical transformations. The boronic acid group exists as a trigonal planar boron atom bonded to two hydroxyl groups and the naphthalene carbon, while the formyl group presents a reactive carbonyl functionality .
Physical and Chemical Properties
Understanding the physical and chemical properties of (4-formylnaphthalen-1-yl)boronic acid is essential for its proper handling, storage, and application in synthetic procedures.
Table 2: Physical and Chemical Properties
Property | Value |
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Physical State | Solid |
Color | Beige |
Melting Point | 230°C |
Boiling Point | 451.0±47.0 °C (Predicted) |
Density | 1.29±0.1 g/cm³ (Predicted) |
pKa | 7.61±0.30 (Predicted) |
Solubility | Soluble in organic solvents (DMSO, methanol); limited water solubility |
Stability | Sensitive to moisture and oxidation |
The compound exists as a beige solid at room temperature with a relatively high melting point of 230°C, indicating significant intermolecular forces likely due to hydrogen bonding through the boronic acid group . Like most boronic acids, it exhibits limited stability under ambient conditions and is susceptible to oxidation and hydrolysis, necessitating storage under inert atmosphere .
The predicted pKa value of 7.61±0.30 suggests moderate acidity for the boronic acid group, which is typical for arylboronic acids. This property influences its reactivity in various coupling reactions and its ability to form coordination complexes .
Applications in Organic Synthesis
(4-Formylnaphthalen-1-yl)boronic acid serves as an exceptionally versatile building block in organic synthesis, with applications spanning multiple fields.
Cross-Coupling Reactions
The primary synthetic utility of (4-formylnaphthalen-1-yl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds between the naphthalene moiety and various aryl or vinyl halides .
The boronic acid group acts as a key functional moiety that enables efficient coupling with aryl halides in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, making it compatible with the aldehyde functionality present in the molecule .
Examples of potential coupling products include:
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Extended polycyclic aromatic systems
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Functionalized naphthalene derivatives for material science applications
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Complex pharmaceutical intermediates
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Fluorescent probes and sensors
Dual-Functionality Exploitation
The presence of both a boronic acid and an aldehyde functional group on the naphthalene scaffold enables orthogonal synthetic strategies:
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Selective reactions at the aldehyde group:
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Wittig and related olefination reactions
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Reductive amination to form amine derivatives
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Aldol and related condensation reactions
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Reduction to alcohols
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Transformations of the boronic acid group:
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Cross-coupling reactions (Suzuki, Heck, etc.)
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Oxidation to phenols
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Chan-Lam coupling with amines or alcohols
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Conversion to other functional groups
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This orthogonal reactivity pattern makes (4-formylnaphthalen-1-yl)boronic acid particularly valuable for multi-step synthesis of complex molecules requiring precise structural control .
Materials Science Applications
The naphthalene core combined with the functional groups makes this compound useful in the development of:
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Organic electronic materials
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Fluorescent sensors and probes
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Liquid crystalline materials
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Coordination polymers with unique optical or electronic properties
The compound is explored in the development of fluorescent probes and sensors due to its unique structural properties that can interact with specific analytes or biological targets .
Parameter | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
GHS Pictogram | GHS07 (Exclamation mark) |
The compound requires standard laboratory safety precautions for irritants and should be handled in a well-ventilated area or fume hood to minimize inhalation risks . Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be used during handling .
For storage, (4-formylnaphthalen-1-yl)boronic acid should be kept in tightly closed containers under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation through oxidation or hydrolysis . The compound is generally incompatible with strong oxidizing agents and should be stored separately from such materials.
Comparative Analysis with Related Compounds
Comparing (4-formylnaphthalen-1-yl)boronic acid with structurally related compounds provides insight into its unique properties and reactivity patterns.
Table 4: Comparison with Related Boronic Acids
Property | (4-Formylnaphthalen-1-yl)boronic Acid | 4-Formylphenylboronic Acid | 1-Naphthylboronic Acid |
---|---|---|---|
Structure | Naphthalene with -B(OH)₂ at 1-position and -CHO at 4-position | Benzene with -B(OH)₂ and -CHO at para positions | Naphthalene with -B(OH)₂ at 1-position |
Molecular Formula | C₁₁H₉BO₃ | C₇H₇BO₃ | C₁₀H₉BO₂ |
Molecular Weight | 200.00 g/mol | 149.94 g/mol | 171.99 g/mol |
Melting Point | 230°C | Not specified in sources | 208-214°C |
Key Distinction | Dual functionality on naphthalene core | Dual functionality on benzene core | Single functionality on naphthalene core |
The naphthalene core in (4-formylnaphthalen-1-yl)boronic acid provides extended conjugation compared to the benzene core in 4-formylphenylboronic acid, potentially affecting electronic properties and reactivity in coupling reactions . This extended conjugation can influence the photophysical properties of the compound and its derivatives, making it potentially useful for optical applications.
The presence of the formyl group distinguishes (4-formylnaphthalen-1-yl)boronic acid from 1-naphthylboronic acid, providing an additional reactive site for further functionalization . This additional functionality expands the synthetic utility of the compound beyond what is possible with the mono-functionalized 1-naphthylboronic acid.
The position of the formyl group relative to the boronic acid group affects the electronic distribution within the molecule, potentially influencing the reactivity of both functional groups through electronic effects. This positional relationship can be leveraged for selective transformations in multi-step synthesis .
Current Market and Availability
(4-Formylnaphthalen-1-yl)boronic acid is commercially available from various chemical suppliers with relatively consistent specifications. It is typically offered in research quantities ranging from 100 mg to several grams.
Parameter | Information |
---|---|
Typical Purity | 95-98% |
Common Package Sizes | 100 mg, 250 mg, 1 g |
Price Range (as of April 2025) | $70-300 per gram, depending on quantity and supplier |
Typical Lead Time | 7-20 days |
Storage Recommendations | Under inert gas at 2-8°C |
The compound is primarily marketed to research institutions and chemical companies engaged in organic synthesis, pharmaceutical development, and materials science research . Various grades may be available depending on the intended application, with higher purities generally commanded for applications in electronics or pharmaceutical synthesis.
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